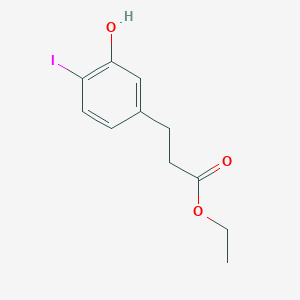
(3-Bromo-naphthyl)methyl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-bromonaphthalen-1-yl)methyl methanesulfonate: is a chemical compound characterized by a bromine atom attached to the naphthalene ring and a methanesulfonate group attached to the methyl group
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Halogenation: Bromination of naphthalene followed by methylation and subsequent reaction with methanesulfonic acid.
Nucleophilic Substitution: Starting with a suitable precursor, such as naphthalene-1-methanol, followed by bromination and reaction with methanesulfonic acid.
Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include:
Catalytic Systems: Use of catalysts to enhance the reaction efficiency.
Purification Techniques: Techniques such as recrystallization or chromatography to obtain the pure compound.
化学反应分析
(3-bromonaphthalen-1-yl)methyl methanesulfonate: undergoes various types of chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound to its corresponding carboxylic acid derivative.
Reduction: Reduction reactions can lead to the formation of the corresponding bromo-naphthalene derivative.
Substitution: Nucleophilic substitution reactions can occur at the bromine site, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Naphthalene-1-carboxylic acid derivatives.
Reduction Products: Bromo-naphthalene derivatives.
Substitution Products: Various substituted naphthalene derivatives.
科学研究应用
(3-bromonaphthalen-1-yl)methyl methanesulfonate: has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The compound exerts its effects through specific molecular targets and pathways, which may include:
Enzyme Inhibition: Inhibition of specific enzymes involved in biological processes.
Receptor Binding: Binding to receptors that trigger cellular responses.
Pathway Modulation: Modulation of signaling pathways involved in cellular functions.
相似化合物的比较
(3-bromonaphthalen-1-yl)methyl methanesulfonate: can be compared with other similar compounds, such as:
3-chloronaphthalen-1-yl)methyl methanesulfonate: Similar structure but with chlorine instead of bromine.
Naphthalene-1-sulfonic acid: Similar core structure but without the bromine and methanesulfonate groups.
Naphthalene-1-methanol: Similar core structure but without the bromine and methanesulfonate groups.
属性
分子式 |
C12H11BrO3S |
|---|---|
分子量 |
315.18 g/mol |
IUPAC 名称 |
(3-bromonaphthalen-1-yl)methyl methanesulfonate |
InChI |
InChI=1S/C12H11BrO3S/c1-17(14,15)16-8-10-7-11(13)6-9-4-2-3-5-12(9)10/h2-7H,8H2,1H3 |
InChI 键 |
RKHMGQZMTYJMOS-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OCC1=CC(=CC2=CC=CC=C21)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[2-(1,3-Thiazol-2-yl)ethyl]-1,2-dihydropyridazine-3,4-dione](/img/structure/B15355780.png)
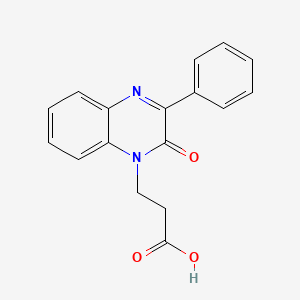
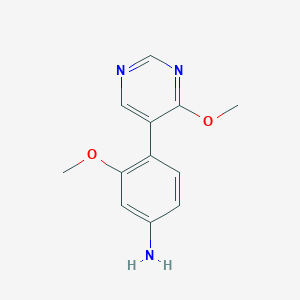
![1-(4-Methoxyphenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B15355787.png)
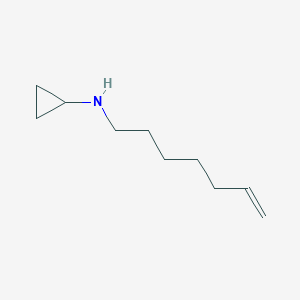
![2-[N-(carboxymethyl)-3-chloro-2-methylanilino]acetic acid](/img/structure/B15355799.png)
![tert-butyl N-[2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)ethyl]carbamate](/img/structure/B15355808.png)
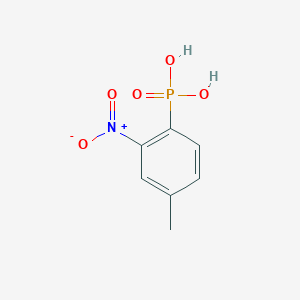
![7-Azaspiro[3.5]nonan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone](/img/structure/B15355810.png)

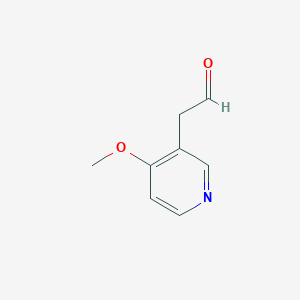
![3-[Bis(3-aminopropyl)amino]propane-1,2-diol](/img/structure/B15355828.png)

